

Synthesis of Dibromiodomethane: A Technical Guide

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Compound of Interest

Compound Name: *Dibromiodomethane*

CAS No.: *593-94-2*

Cat. No.: *B121520*

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Abstract

Dibromiodomethane (CHBr_2I) is a trihalomethane of interest in various chemical research domains. This technical guide provides a detailed overview of the primary method for its synthesis, rooted in the principles of the haloform reaction. The document outlines the theoretical basis of the synthesis, provides a comprehensive experimental protocol, and presents the relevant chemical and physical data in a structured format. A logical workflow diagram is included to visually represent the synthetic process.

Core Synthesis Methodology: The Haloform Reaction

The most direct and established method for the synthesis of **dibromiodomethane** is through a haloform reaction, specifically, the reaction of bromoform (CHBr_3) with sodium hypoiodite (NaOI). Sodium hypoiodite is typically generated in situ by the reaction of a base, such as sodium hydroxide (NaOH), with iodine (I_2).

The underlying principle of this reaction involves the substitution of a bromine atom on the bromoform molecule with an iodine atom. This occurs through a base-catalyzed reaction where the bromoform is first deprotonated to form a tribromomethanide anion ($:\text{CBr}_3^-$), which then reacts with the electrophilic iodine species present in the hypoiodite solution.

Experimental Protocol

This section details a plausible experimental procedure for the synthesis of **dibromoiodomethane** based on the general principles of the haloform reaction.

Materials:

- Bromoform (CHBr_3)
- Iodine (I_2)
- Sodium hydroxide (NaOH)
- Diethyl ether (or other suitable organic solvent)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Distilled water
- Ice

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Condenser
- Heating mantle or oil bath
- Separatory funnel

- Rotary evaporator
- Distillation apparatus

Procedure:

- **Preparation of Sodium Hypoiodite Solution:** In a round-bottom flask equipped with a magnetic stirrer, dissolve a calculated amount of sodium hydroxide in distilled water, and cool the solution in an ice bath. While stirring vigorously, slowly add solid iodine to the cold sodium hydroxide solution. The reaction is exothermic and should be maintained at a low temperature to favor the formation of sodium hypoiodite. The solution will initially be dark brown due to the iodine, and this color should fade as the hypoiodite is formed.
- **Reaction with Bromoform:** Once the sodium hypoiodite solution is prepared, slowly add bromoform to the reaction mixture via a dropping funnel while maintaining the low temperature and vigorous stirring.
- **Reaction Monitoring:** The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by periodically taking aliquots from the reaction mixture.
- **Work-up:**
 - Once the reaction is complete, quench any remaining hypoiodite by adding a small amount of a reducing agent, such as sodium thiosulfate solution, until the dark color of iodine is no longer present.
 - Transfer the reaction mixture to a separatory funnel and extract the organic layer containing the **dibromiodomethane** with a suitable organic solvent like diethyl ether.
 - Wash the combined organic extracts with distilled water to remove any water-soluble impurities.
 - Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
 - Filter to remove the drying agent.

- Purification: The crude **dibromoiodomethane** can be purified by distillation under reduced pressure. The boiling point of **dibromoiodomethane** is approximately 183-185 °C at atmospheric pressure, so vacuum distillation is recommended to prevent decomposition.

Quantitative Data Summary

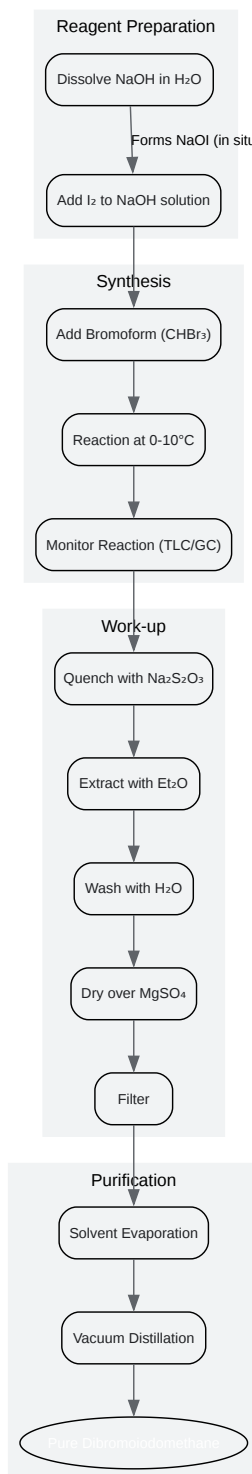
The following table summarizes the key quantitative parameters for the synthesis of **dibromoiodomethane**. Please note that these are representative values and may vary based on specific experimental conditions and scale.

Parameter	Value	Notes
Reactants		
Bromoform (CHBr ₃)	1.0 molar equivalent	Starting material.
Iodine (I ₂)	1.1 - 1.5 molar equivalents	Excess is used to ensure complete reaction.
Sodium Hydroxide (NaOH)	2.2 - 3.0 molar equivalents	Used to generate sodium hypoiodite and drive the reaction.
Reaction Conditions		
Temperature	0 - 10 °C	Low temperature is crucial to control the exothermic reaction.
Reaction Time	2 - 6 hours	Monitored by TLC or GC for completion.
Product Characteristics		
Molecular Formula	CHBr ₂ I	
Molar Mass	299.73 g/mol	
Appearance	Colorless to yellowish liquid	
Boiling Point	~183-185 °C (atm)	Distillation under reduced pressure is recommended.
Yield	60 - 80%	This is an estimated yield and is highly dependent on the procedure.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process for **dibromoiodomethane**.

Workflow for Dibromiodomethane Synthesis



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